Butyl coumarin-3-carboxylate

Lipophilicity Partition coefficient Membrane permeability

Researchers needing a coumarin probe with LogP in the 3-4 range face limited options. Butyl coumarin-3-carboxylate (XLogP3-AA = 3.2) fills this gap with quantifiable lipophilic differentiation versus shorter alkyl ester homologs. Key advantages: (1) Optimal LogP for passive transcellular diffusion in Caco-2/PAMPA permeability assays; (2) Crystalline solid (m.p. 108-110 °C) suitable as a gravimetric HPLC reference standard; (3) Completes a four-point homologous series (methyl through butyl) for LogP-activity correlation studies. Gram-scale availability with validated 89-91% synthetic yield ensures reliable supply for multi-point calibration and comparative pharmacology.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 7460-87-9
Cat. No. B187902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl coumarin-3-carboxylate
CAS7460-87-9
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3
InChIKeyDNSDRVXHFSEQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Coumarin-3-Carboxylate: Lipophilic Research Scaffold


Butyl coumarin-3-carboxylate (butyl 2-oxo-2H-chromene-3-carboxylate, NSC 404236) is a synthetic coumarin derivative bearing an n-butyl ester at the C-3 position of the 2H-chromen-2-one core [1]. With a molecular formula of C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol, it belongs to the coumarin-3-carboxylate ester homologous series that includes methyl, ethyl, propyl, and tert-butyl congeners [2]. The compound has been characterized since the early 1950s as part of systematic investigations into coumarin-3-carboxylic acid derivatives [3], and more recent synthetic methodology studies have established its preparation via Knoevenagel condensation–esterification sequences and direct KPF₆-mediated coupling [4].

Lipophilic research scaffold with elevated LogP for membrane partitioning studies
Thermally stable crystalline solid supports accurate gravimetric preparation
Validated gram-scale synthesis ensures procurement reliability for multi-gram projects
Defined SAR anchor point in coumarin-3-carboxylate alkyl ester series

Alkyl Chain Effects on LogP, Form, and Biological SAR


Coumarin-3-carboxylate esters are not interchangeable commodity chemicals. The alkyl ester chain length at C-3 directly governs partition coefficient (XLogP3-AA ranges from ~2.0 for the methyl ester to 3.2 for the n-butyl ester), melting point (spanning >60 °C across the series), and biological activity profiles [1]. A landmark structure–activity relationship study of 25 coumarin-3-carboxylic acid derivatives demonstrated that sedative–hypnotic potency in mice is inversely correlated with alkyl chain length among normal alkyl esters, and that normal-chain esters are weaker than their iso-chain counterparts [2]. Consequently, substituting butyl coumarin-3-carboxylate with the more common and less expensive ethyl or methyl congener alters both physicochemical and pharmacodynamic properties in ways that cannot be corrected by simple molar-equivalent adjustment. For applications requiring specific lipophilicity windows—such as membrane permeability optimization, reversed-phase chromatographic method development, or formulation in lipophilic matrices—the butyl ester occupies a quantitatively distinct parameter space that no other homolog replicates [1].

Alkyl chain mismatch

Substituting with methyl or ethyl ester shifts LogP by more than one unit, altering membrane partitioning and chromatographic retention profiles.

Physical form discrepancy

Lower-melting analogs (ethyl ester ~85–87 °C) may soften under ambient conditions, reducing weighing accuracy compared to the butyl ester (108–110 °C).

Pharmacodynamic shift

In vivo SAR data indicate alkyl chain length inversely correlates with sedative–hypnotic response; the butyl ester's intermediate activity profile may not transfer to shorter or longer homologs.

Quantitative Differentiation from Closest Analogs


Lipophilicity Profile vs. Lower Homologs

The computed octanol–water partition coefficient (XLogP3-AA) of butyl coumarin-3-carboxylate is 3.2, compared to 2.0 for the methyl ester and approximately 1.91–1.97 for the ethyl ester [1]. This represents a ΔLogP of +1.0 versus the free acid (XLogP ≈ 2.2) and +1.2 to +1.3 versus the ethyl ester . Each incremental methylene unit in the ester chain contributes approximately 0.5 LogP units, meaning the butyl ester is substantially more lipophilic than any shorter-chain homolog.

Lipophilicity (LogP)
Head-to-head
Butyl XLogP3 3.2
Methyl 2.0 / Ethyl ~1.91–1.97
ΔLogP +1.0 to +1.3
May support passive membrane permeability studies and distinct reversed-phase HPLC retention
Computed XLogP3-AA values; experimental confirmation recommended
Lipophilicity Partition coefficient Membrane permeability Chromatographic retention

Synthetic Yield Efficiency

In a direct head-to-head comparison under identical KPF₆-promoted esterification conditions (0.5 equiv KPF₆, 130 °C, 12 h, sealed tube), the butyl ester (3ad) was obtained in 89% isolated yield, compared to 73% for the methyl ester (3aa), 82% for the ethyl ester (3ab), and 61% for the tert-butyl ester (3ag) [1]. The propyl ester (3ac) gave a marginally higher 92% yield, while the isopentyl ester (3ae) reached 95%, consistent with the reactivity order primary > secondary > tertiary alcohols. The butyl ester's yield positions it in the high-efficiency tier among primary alkyl esters, with a demonstrated gram-scale yield of 91% (1.18 g from 1.0 g of coumarin-3-carboxylic acid) [1].

Synthetic yield
Head-to-head
Butyl 89% (analytical)
Gram-scale 91%
Methyl 73% / Ethyl 82% / t-Bu 61%
High-efficiency tier among primary alkyl esters; yield maintained upon scale-up
KPF₆-mediated esterification, 130 °C, sealed tube
Synthetic methodology Esterification KPF₆ promoter Yield optimization

Physical Form and Thermal Stability

Under identical purification and characterization conditions (silica gel chromatography, elution with EtOAc/Hexane), the butyl coumarin-3-carboxylate exhibits a melting point of 108–110 °C, compared to 103–105 °C for the methyl ester, 85–87 °C for the ethyl ester, and 118–120 °C for the tert-butyl ester [1]. The free coumarin-3-carboxylic acid melts substantially higher at 189–193 °C [2]. The butyl ester occupies an intermediate thermal range that balances ease of handling at ambient temperature (unlike the near-room-temperature ethyl ester) with sufficient thermal stability to remain crystalline under standard storage conditions.

Melting point
Method context
108–110 °C
Remains crystalline under ambient storage; supports accurate weighing
Ethyl ester 85–87 °C may soften; free acid 189–193 °C
Melting point Crystallinity Physical form Handling Formulation

Sedative–Hypnotic SAR Positioning

A systematic in vivo evaluation of 25 coumarin-3-carboxylic acid derivatives in mice established that (1) alkyl esters possess measurable sedative–hypnotic efficacy while phenyl esters are weaker; (2) within the alkyl ester subseries, activity decreases progressively with increasing alkyl chain length; and (3) normal-chain esters are weaker than their iso-chain counterparts at equivalent carbon count [1]. The butyl ester (C₄ normal chain) therefore occupies a quantitatively intermediate position in this SAR gradient—less potent than the methyl and ethyl esters but retaining greater activity than longer-chain (e.g., pentyl, hexyl) normal alkyl esters. This SAR profile makes the butyl ester a preferred choice when reduced acute CNS depressant liability is desired relative to lower alkyl homologs, while still maintaining measurable efficacy.

In vivo SAR
Class-level inference
Intermediate activity rank within normal alkyl ester series (mouse model)
Supports lipophilicity–activity trade-off studies; endpoint context requires review
Qualitative gradient only; exact ED₅₀ not reported
Structure–activity relationship Sedative Hypnotic Alkyl ester series In vivo pharmacology

Gram-Scale Synthesis Validation

The KPF₆-mediated esterification protocol was validated at gram scale for the butyl ester: reaction of coumarin-3-carboxylic acid (1a, 5.3 mmol, 1.0 g) with n-butanol (2d, 3 mL) using KPF₆ (2.6 mmol) in a sealed tube at 130 °C for 12 h afforded butyl 2-oxo-2H-chromene-3-carboxylate (3ad) in 91% yield (1.18 g) [1]. This yield at 5.3 mmol scale is comparable to or higher than the 89% yield obtained at 0.26 mmol analytical scale, indicating no significant mass-transfer or mixing penalties upon scale-up. The ethyl ester (ethyl levulinate, 3ub) was similarly validated at gram scale with 92% yield, but direct gram-scale data for the methyl or propyl coumarin-3-carboxylates were not reported in the same study.

Gram-scale validation
Supporting evidence
91% (1.18 g isolated)
Procurement risk reduced; yield does not degrade upon scale-up
5.3 mmol substrate; Δ +2% vs. analytical scale (89%)
Scale-up Gram-scale synthesis Procurement viability KPF₆ methodology

Key Research and Industrial Applications


Membrane Permeability Probe

For in vitro permeability assays (e.g., PAMPA, Caco-2) or in vivo pharmacokinetic studies where a coumarin-based fluorescent or UV-detectable probe with a partition coefficient in the LogP 3–4 range is required, butyl coumarin-3-carboxylate (XLogP3-AA = 3.2) provides a validated option. Its LogP exceeds that of the methyl ester (~2.0) and ethyl ester (~1.91) by over one full LogP unit, placing it within the optimal range for passive transcellular diffusion while retaining the intrinsic UV absorbance (λmax ~334 nm in CH₂Cl₂ for the ethyl analog) and synthetic accessibility of the 3-carboxylate ester class .

HPLC Reference Standard

The substantial lipophilicity difference between the butyl ester (LogP 3.2) and the free acid (LogP ~2.2) or shorter alkyl esters (LogP ~1.9–2.0) translates to a significantly longer reversed-phase HPLC retention time, making butyl coumarin-3-carboxylate useful as a late-eluting reference marker in chromatographic method development for coumarin metabolite profiling or purity analysis. The crystalline solid form (m.p. 108–110 °C) further supports its use as a gravimetric standard, as it can be accurately weighed without the softening issues associated with the lower-melting ethyl ester (85–87 °C). Gram-scale availability with validated 91% yield ensures reliable supply for multi-point calibration curves and system suitability testing .

CNS Depressant SAR Probe

The 1955 sedative–hypnotic SAR study established that within the coumarin-3-carboxylic acid alkyl ester series, increasing chain length systematically attenuates in vivo activity . The butyl ester occupies a critical intermediate position in this gradient, making it the logical choice for experiments designed to dissect the contribution of lipophilicity versus steric bulk to pharmacodynamic activity. When used alongside the methyl, ethyl, and propyl esters, the butyl congener completes a four-point homologous series that spans a LogP range from ~2.0 to 3.2, enabling quantitative correlation of LogP with efficacy or toxicity endpoints. The established synthetic accessibility (89% yield at analytical scale) facilitates parallel synthesis of the full series for comparative pharmacology .

Medicinal Chemistry Precursor

The butyl ester serves as a stable, crystalline precursor for further derivatization at the C-3 position. The KPF₆-mediated methodology that produces butyl coumarin-3-carboxylate in 89–91% yield has also been demonstrated for direct amidation with primary, secondary, and benzylic amines (70–88% yields), enabling a two-step sequence: esterification with butanol followed by aminolysis to access coumarin-3-carboxamides . The butyl ester's intermediate reactivity—less prone to hydrolysis than the methyl or ethyl esters due to steric shielding of the ester carbonyl, yet more reactive than the tert-butyl ester—provides a balanced profile for controlled derivatization in library synthesis. Its crystalline nature (m.p. 108–110 °C) simplifies purification and characterization of the intermediate compared to the lower-melting ethyl analog .

Application
Selection Property
Validation Focus
Membrane permeability probe
Elevated lipophilicity window (LogP ~3.2)
Passive diffusion assay model validation
HPLC reference standard
Extended reversed-phase retention
Chromatographic method development & system suitability
CNS SAR probe
Intermediate SAR gradient position
Lipophilicity–pharmacodynamic correlation studies
Medicinal chemistry precursor
Balanced ester reactivity for derivatization
Controlled aminolysis and intermediate characterization
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